molecular formula C20H20BrNO9 B043487 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide CAS No. 70831-94-6

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

Cat. No.: B043487
CAS No.: 70831-94-6
M. Wt: 498.3 g/mol
InChI Key: GRDUQQNEXMJRRS-XNIMBYMISA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a synthetic carbohydrate derivative. It is commonly used in glycosylation reactions due to its ability to act as a glycosyl donor. This compound is particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates, which are essential in various biological and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide primarily undergoes substitution reactions. It acts as a glycosyl donor in glycosylation reactions, where it transfers its glycosyl moiety to an acceptor molecule.

Common Reagents and Conditions

    Reagents: Common reagents include silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf), and other Lewis acids.

    Conditions: These reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Major Products

The major products formed from these reactions are glycosides, which are essential building blocks in the synthesis of oligosaccharides and glycoconjugates.

Scientific Research Applications

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through glycosylation reactions. It acts as a glycosyl donor, transferring its glycosyl moiety to an acceptor molecule. This process is facilitated by the activation of the anomeric carbon by a Lewis acid, which makes it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl chloride
  • 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-galactopyranosyl chloride
  • 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose

Uniqueness

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is unique due to its high reactivity as a glycosyl donor. The presence of the bromide group makes it more reactive compared to its chloride counterpart, allowing for more efficient glycosylation reactions .

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUQQNEXMJRRS-XNIMBYMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443608
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70831-94-6
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 2
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 3
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 4
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 5
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 6
Reactant of Route 6
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Customer
Q & A

Q1: What is the role of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the synthesis of complex carbohydrates?

A: this compound acts as a glycosyl donor in the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactopyranose (1) and its derivatives []. This compound contains a reactive bromide leaving group, allowing it to react with suitable glycosyl acceptors like 1,2;3,4-di-O-isopropylidene-D-galactopyranose (3) in the presence of a promoter such as silver triflate. This reaction forms a new glycosidic bond, specifically a β-glycosidic linkage, leading to the formation of more complex carbohydrate structures.

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